Fmoc-L-Ser(TF)-OH represents a class of synthetic molecules designed to mimic the Thomsen-Friedenreich (TF) antigen. The TF antigen, a disaccharide structure (galactose-β-(1→3)-N-acetyl-galactosamine) α-linked to serine or threonine residues of glycoproteins and glycolipids, is overexpressed on the surface of various cancer cells and plays a crucial role in tumor progression and metastasis [].
Fmoc-L-Ser(TF)-OH incorporates a carbon-linked (C-linked) disaccharide analogue of the TF antigen, offering resistance to enzymatic degradation by glycosidases commonly found in biological systems []. This characteristic makes it a superior candidate for developing vaccines and other therapeutic agents targeting TF-antigen expressing tumors []. The "Fmoc" group refers to the fluorenylmethyloxycarbonyl protecting group, commonly employed in solid-phase peptide synthesis to protect the N-terminus of the amino acid.
Fmoc-L-Ser(TF)-OH, or 9-fluorenylmethoxycarbonyl-L-serine (trifluoroacetyl), is a derivative of the amino acid serine. This compound is widely utilized in peptide synthesis due to its protective group, which facilitates the selective modification of amino acids without interfering with other functional groups. The Fmoc (fluorenylmethoxycarbonyl) group is particularly advantageous in solid-phase peptide synthesis, allowing for efficient assembly of peptides.
The Fmoc group was first introduced by Louis A. Carpino and Grace Y. Han in the early 1970s as a protecting group that could be removed under basic conditions, making it suitable for various synthetic applications in organic chemistry, particularly in peptide synthesis . The development of Fmoc chemistry has significantly advanced the field of peptide synthesis, providing a method that is both efficient and versatile.
Fmoc-L-Ser(TF)-OH belongs to the class of Fmoc-protected amino acids, which are key components in the synthesis of peptides and proteins. It is classified as an amino acid derivative and specifically falls under the category of serine derivatives.
The synthesis of Fmoc-L-Ser(TF)-OH typically involves the protection of the hydroxyl group of serine with a trifluoroacetyl group and the introduction of the Fmoc protecting group at the amino terminus. The most common method for introducing the Fmoc group is through reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which can be synthesized from 9-fluorenylmethanol using phosgene .
The molecular structure of Fmoc-L-Ser(TF)-OH includes:
Fmoc-L-Ser(TF)-OH can participate in various chemical reactions typical for amino acids:
The efficiency and selectivity of these reactions depend on factors such as solvent choice, temperature, and concentration. For instance, deprotection steps are often optimized using microwave-assisted techniques to enhance yield and reduce reaction time .
The mechanism of action for Fmoc-L-Ser(TF)-OH primarily revolves around its role as a building block in peptide synthesis:
The removal of the Fmoc group typically results in high yields due to its stability under various conditions prior to deprotection .
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and yield during synthesis .
Fmoc-L-Ser(TF)-OH is extensively used in:
Fmoc-L-Ser(TF)-OH (CAS: 125760-30-7) represents a specialized class of glycosylated amino acid building blocks designed for solid-phase glycopeptide synthesis. Its chemical structure features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino terminus and a C-linked disaccharide analogue of the Thomsen-Friedenreich (TF) antigen attached to the serine side chain. This TF antigen mimic – galactose-β-(1→3)-N-acetyl-galactosamine – is enzymatically stable due to its carbon-linked glycosidic bond, making it crucial for developing cancer-targeting vaccines and therapeutics . Within Fmoc-SPPS, this building block enables the precise incorporation of tumor-associated carbohydrate antigens into peptide backbones under standard solid-phase conditions.
The synthesis and application of Fmoc-L-Ser(TF)-OH rely critically on orthogonal protection strategies that allow independent manipulation of functional groups during glycopeptide assembly:
Fmoc Protection: The acid-stable Fmoc group is cleaved under basic conditions (typically 20% piperidine/DMF) via β-elimination, generating dibenzofulvene-piperidine adducts. This stability permits retention during acidic deprotection steps targeting side-chain protecting groups [6]. UV monitoring (λ=301 nm) of Fmoc deprotection provides real-time feedback on reaction efficiency [6].
Trifluoroacetyl (TF) Protection: The serine hydroxyl is protected as a trifluoroacetyl ester, imparting acid stability while remaining labile under mild basic conditions (e.g., aqueous ammonia or carbonate buffers). This allows selective removal without disturbing Fmoc or acid-labile glycosidic bonds . The TF group's strong electron-withdrawing properties enhance the hydroxyl's nucleophilicity during glycosylation but necessitate careful handling to prevent premature deprotection.
Acid-Labile Side-Chain Protection: The TF antigen's hydroxyl groups are typically protected with acetyl (Ac) or benzyl (Bn) groups, cleaved during global TFA-mediated deprotection at the end of SPPS. Scavengers (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT)) are essential to prevent cation-mediated side reactions during final resin cleavage [3]. For sequences containing Trp or Met, optimized cocktails like TFA/TIS/water (95:2.5:2.5) minimize alkylation side products [3].
Table 1: Orthogonal Protection Scheme for Fmoc-L-Ser(TF)-OH Synthesis
Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |
---|---|---|---|
α-Amino | Fmoc | 20-50% piperidine/DMF, 3-20 min | Stable to TFA, HF |
Serine Hydroxyl | Trifluoroacetyl (TF) | Mild base (NH₃ aq., pH 9-10) | Stable to piperidine |
Glycan Hydroxyls | Acetyl/Benzyl | TFA/scavengers (≥95% TFA) | Stable to piperidine/base |
Carbohydrate Anomeric | None (C-linked) | Stable under acidic/basic conditions | N/A |
Incorporating Fmoc-L-Ser(TF)-OH into peptide chains presents significant steric challenges due to its bulky disaccharide moiety, increasing the risk of epimerization during activation and coupling. Key optimization strategies include:
Activation Reagent Selection: Highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma (Diisopropylcarbodiimide/Ethyl cyano(hydroxyimino)acetate) minimize racemization by promoting rapid coupling (<15 min). These reagents suppress 5(4H)-oxazolone formation, a key racemization pathway [6]. Avoiding classical carbodiimides like DCC reduces the risk of N-acylurea formation and epimerization.
Solvent Systems: Mixtures of DCM/DMF (1:1) enhance resin swelling and reagent diffusion compared to pure DMF, particularly for sterically hindered sequences. The lower dielectric constant of DCM also slows base-catalyzed epimerization during activation [6] [9].
Temperature and Concentration: Couplings performed at 0-4°C reduce epimerization kinetics while maintaining efficiency. Using a 3-5 fold molar excess of Fmoc-L-Ser(TF)-OH ensures high reaction yields despite steric bulk [9]. For sequences containing multiple consecutive glycosylated residues, double coupling protocols with fresh reagents are essential to achieve >99% coupling efficiency.
Real-Time Monitoring: Chloranil or Kaiser tests detect free amines after coupling, allowing immediate recoupling if needed. For complex glycopeptides, inline UV monitoring of Fmoc deprotection provides indirect coupling efficiency assessment [6].
Table 2: Coupling Reagent Performance for Fmoc-L-Ser(TF)-OH Incorporation
Reagent System | Epimerization (%) | Coupling Time (min) | Steric Tolerance |
---|---|---|---|
HATU/DIPEA | <1% | 10-15 | Excellent |
DIC/Oxyma | 1-2% | 20-30 | Excellent |
HBTU/DIPEA | 2-3% | 20 | Good |
DIC/HOBt | 3-5% | 30-45 | Moderate |
PyBOP/NMM | 2-4% | 15-20 | Good |
The steric bulk of Fmoc-L-Ser(TF)-OH exacerbates peptide chain aggregation, a major challenge in glycopeptide synthesis. This is addressed through:
Pseudoproline Dipeptides: Incorporation of Fmoc-Ser/Thr[ψ⁽ᵐᵉ,ᴹᵉᵖʳᵒ⁾-OH derivatives disrupts β-sheet formation by introducing a turn-inducing oxazolidine structure. This enhances solvation and coupling efficiency for sequences adjacent to glycosylated residues [9]. For Fmoc-L-Ser(TF)-OH-containing sequences, placing pseudoprolines at positions i+1 or i+2 relative to glycosylation sites improves yields by >30% [9].
Backbone Protection: N-alkylation (e.g., N-(2-hydroxy-4-methoxybenzyl) or amide protection with prolyl mimics eliminates hydrogen-bond donor capacity, preventing interchain aggregation. This is critical during the synthesis of glycopeptides with clustered glycosylation sites [3] [7].
Microwave-Assisted Synthesis: Controlled microwave irradiation (50°C) reduces coupling times by 60-70% while suppressing aspartimide formation at DG motifs near glycosylated serines. Thermal energy disrupts β-sheet structures without epimerization when combined with Oxyma/DIC activation [7] [9].
Scavenger-Enhanced Deprotection: For glycopeptides containing multiple Fmoc-L-Ser(TF)-OH residues, incorporating silane-based scavengers (e.g., TIS) during TFA cleavage prevents alkylation of Trp, Met, and Cys by persistent glycosyl cations. This is particularly important when using acid-labile resins like Rink Amide [3].
Table 3: Building Blocks for Aggregation Suppression in Glycopeptide Synthesis
Building Block | Mechanism | Optimal Position Relative to Fmoc-L-Ser(TF)-OH | Yield Improvement |
---|---|---|---|
Fmoc-Thr[ψ⁽ᵐᵉ,ᴹᵉᵖʳᵒ⁾-OH | Backbone conformational constraint | i+1 or i+2 | 30-40% |
Fmoc-Ser(ᴅᴍʙ)-OH | Steric bulk + H-bond disruption | i-1 or i+1 | 20-30% |
Fmoc-Aib-OH (α-aminoisobutyric) | Helix induction | i+1 | 15-25% |
Fmoc-Nva(2-OH-4-OMe-Bzl)-OH | Backbone protection | i+1 | 25-35% |
While solid-phase assembly incorporates pre-formed glycosylated amino acids, solution-phase glycosylation is key for synthesizing Fmoc-L-Ser(TF)-OH itself:
Lewis Acid-Catalyzed Glycosylation: Fmoc-L-Ser-OH reacts with glycosyl peracetates (e.g., β-D-galactose pentaacetate) under SnCl₄ or BF₃·Et₂O catalysis to form the TF disaccharide. Microwave irradiation (100°C, 5 min) significantly accelerates this reaction, achieving 72% yield for galactosylation vs. ≤45% under thermal conditions [5].
Stereoselective C-Glycosylation: The TF antigen in Fmoc-L-Ser(TF)-OH features a C-glycosidic bond synthesized via iodonium-mediated glycal activation. This involves electrophilic activation of a galactal donor followed by nucleophilic displacement with a serine-derived enolate, ensuring α-stereochemistry and enzymatic stability [8].
Chemoenzymatic Elaboration: Post-assembly enzymatic modifications enable diversification of the TF disaccharide. β1-3-galactosyltransferases and α2-3-sialyltransferases can extend the glycan chain directly on-resin or in solution after cleavage, providing access to sialylated TF antigens without additional protection steps [10].
The synthesis of TF antigen-containing therapeutics demands scalable approaches:
Tea Bag Method: Polypropylene mesh "tea bags" enable simultaneous synthesis of hundreds of glycopeptides using shared washing and deprotection baths. This reduces DMF consumption by 25-30% and piperidine usage by 50% compared to parallel synthesizers [7].
Building Block Quality Control: High-purity Fmoc-L-Ser(TF)-OH (>99% HPLC) is essential. Critical impurities include acetic acid (<0.02%) from incomplete purification, which causes chain termination during SPPS, and free amino acids that lead to sequence deletions [6].
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1